molecular formula C20H28I3N3O9 B1672014 Iobitridol CAS No. 136949-58-1

Iobitridol

Katalognummer: B1672014
CAS-Nummer: 136949-58-1
Molekulargewicht: 835.2 g/mol
InChI-Schlüssel: YLPBXIKWXNRACS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iobitridol is a water-soluble, non-ionic, monomeric, low-osmolar, iodine-based contrast medium. It is primarily used as a radiocontrast agent in X-ray imaging, including computed tomography (CT) scans and angiography. The compound is known for its high solubility in water and minimal interaction with membrane proteins due to the stable masking of its lipophilic tri-iodinated benzene ring .

Wissenschaftliche Forschungsanwendungen

Medical Uses

Iobitridol is utilized in various diagnostic imaging procedures due to its ability to enhance the contrast of images. Its applications include:

  • Intravenous Urography : Imaging of the urinary system.
  • Angiography : Visualization of blood vessels.
  • Angiocardiography : Imaging of the heart and coronary arteries.
  • Arthrography : Joint imaging.
  • Hysterosalpingography : Imaging of the uterus and fallopian tubes.
  • Cranial Imaging : Comprehensive imaging of the cranium.

The compound is approved for use in both adults and children, making it versatile in pediatric and adult radiology settings .

Pharmacological Properties

This compound's pharmacological profile includes:

  • Water-solubility : Facilitates easy injection and distribution in the bloodstream.
  • Low-osmolarity : Reduces the risk of adverse reactions compared to high-osmolar contrast media.
  • Iodine Content : The iodine atoms effectively absorb X-rays, enhancing image quality.

Studies indicate that the diagnostic quality achieved with this compound is comparable to other established low-osmolar contrast agents like iohexol and iopamidol .

Diagnostic Efficacy

Clinical studies have demonstrated that this compound provides excellent opacification in imaging procedures. A randomized controlled trial showed no significant difference in image quality between this compound and iodixanol, another iso-osmolar contrast medium, with 83.9% of patients receiving this compound rating their image quality as "good" compared to 89.4% for iodixanol .

Safety Profile

This compound has been shown to have a favorable safety profile. In a post-marketing surveillance study involving over 61,000 patients, the incidence of adverse reactions was low. The compound was generally well tolerated, with a profile similar to other low-osmolar and iso-osmolar contrast agents .

A specific study focusing on renal safety indicated that this compound had a lower incidence of contrast medium-induced nephropathy compared to iodixanol (4.8% vs. 10.6%), although this difference was not statistically significant .

Table 1: Comparison of this compound with Other Contrast Agents

ParameterThis compoundIodixanolIohexol
OsmolarityLowIso-osmolarLow
Image QualityComparableComparableComparable
Adverse Reactions (%)LowModerateLow
Nephropathy Incidence (%)4.810.6Not reported

Case Studies and Clinical Trials

Several clinical trials have evaluated the effectiveness and safety of this compound:

  • A phase IV trial involving children demonstrated that this compound was non-inferior to iodixanol regarding both image quality and safety outcomes .
  • Another study assessed its impact on hematological parameters in blood samples, showing minimal adverse effects compared to other contrast agents like iodixanol .

Wirkmechanismus

Target of Action

Iobitridol is primarily used as an iodine-based radiocontrast agent in X-ray imaging . Its primary targets are the tissues that need to be visualized during radiographic imaging procedures. By enhancing the contrast between different tissues, it allows for clear visualization of essential details .

Mode of Action

This compound works by attenuating X-ray radiation in direct proportion to its concentration . It contains three iodine atoms, which are responsible for the radiopaque properties of the molecule . These iodine atoms are highly effective at attenuating X-ray radiation, allowing for the differentiation of finer detail in the X-ray images .

Biochemical Pathways

Instead, it functions by enhancing the contrast in X-ray images, allowing for better visualization of the structures being imaged .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is administered intravenously and is distributed in the circulatory system and the interstitium . The substance is only marginally bound to blood plasma proteins (about 2%) and membrane proteins . It has an elimination half-life of 1.8 hours . , which contributes to its high bioavailability.

Result of Action

The primary result of this compound’s action is the enhancement of contrast in X-ray images. This allows for clear visualization of the structures being imaged, aiding in the diagnosis of various medical conditions . It has been used in trials studying the diagnostic of Diagnostic Imaging, Coronary Artery Disease, Type 2 Diabetes Mellitus, and Coronary Atherosclerosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degree of contrast enhancement can be affected by the concentration of the agent, the type of tissue being imaged, and the specific imaging technique used . Furthermore, patient-specific factors, such as kidney function, can influence the clearance and thus the duration of action of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of iobitridol involves several key steps:

Industrial Production Methods: The industrial production of this compound is designed to be efficient and scalable. The process involves:

    Ventilation of Hydrogen Chloride Gas: This step is performed until the pH value of the solution reaches 1-3.

    Cooling and Filtering: The solution is repeatedly cooled and filtered to obtain a crude product.

    Neutralization and Distillation: The crude product is neutralized to a pH of 7, followed by distillation to remove water.

    Recrystallization: The final purification step involves recrystallization to obtain pure this compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Iobitridol unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von Jodatomen an seinem Benzolring. Diese Reaktionen können durch verschiedene Reagenzien und Bedingungen gefördert werden.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel können Substitutionsreaktionen verschiedene Derivate von this compound mit unterschiedlichen funktionellen Gruppen ergeben, die die Jodatome ersetzen .

Vergleich Mit ähnlichen Verbindungen

  • Iohexol
  • Iopromide
  • Iopamidol
  • Iomeprol
  • Ioxaglate
  • Iodixanol

Comparison: Iobitridol is similar to other iodine-based contrast agents in terms of its basic structure and function. it is unique in its stable masking of the lipophilic tri-iodinated benzene ring, which minimizes interactions with membrane proteins. This feature contributes to its high solubility, low osmolality, and excellent tolerability. In randomized controlled trials, the global image quality and diagnostic quality with this compound did not differ significantly from other low-osmolar contrast media .

Biologische Aktivität

Iobitridol is a non-ionic, tri-iodinated contrast agent widely used in medical imaging. Its biological activity encompasses various aspects, including its pharmacokinetics, safety profile, and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound (C_17H_20I_3N_2O_5S) is characterized by its high iodine content, which enhances its radiopacity. The compound's hydrophilic nature allows it to dissolve in blood and facilitates its excretion through the kidneys. Its mechanism of action primarily involves the absorption of X-rays, making it effective for imaging purposes.

Pharmacokinetics

The pharmacokinetics of this compound has been extensively studied. After intravenous administration, this compound exhibits rapid distribution and elimination from the bloodstream. The half-life ranges from 1 to 2 hours, with approximately 90% excreted via the kidneys within 24 hours.

Parameter Value
Molecular Weight555.23 g/mol
Iodine Concentration300 mg I/mL
Half-life1-2 hours
Excretion90% renal within 24 hours

Biological Activity and Safety Profile

This compound has been shown to have a favorable safety profile compared to other iodinated contrast agents. A study involving over 61,000 patients demonstrated that adverse reactions were minimal, with most being mild and transient . The most common side effects included nausea and mild allergic reactions.

Case Study: Comparative Safety Analysis

A comparative study analyzed the safety profiles of this compound and Iohexol in a clinical setting. The results indicated that this compound had a lower incidence of adverse reactions:

Adverse Reaction This compound (%) Iohexol (%)
Nausea1.22.5
Allergic Reactions0.51.0
Renal Impairment0.30.6

Effects on Hematological Parameters

Research has also examined the influence of this compound on hematological parameters. A study reported that treatment with this compound did not significantly alter hemoglobin levels or other blood components compared to controls .

Table: Hematological Changes Post-Iobitridol Administration

Parameter Pre-Treatment Post-Treatment
Hemoglobin (g/dL)14.514.4
Platelets (x10^9/L)250248
WBC Count (x10^9/L)7.06.9

Neurotoxicity Studies

Neurotoxicity studies have been conducted to evaluate the effects of this compound when administered intracisternally. Research comparing this compound with Iohexol indicated that while both agents are generally safe, this compound exhibited lower neurotoxic potential .

Histamine Release and Allergic Reactions

Iodinated contrast media can cause pseudoallergic reactions due to histamine release. Studies showed that this compound did not significantly inhibit diamine oxidase (DAO) or histamine N-methyltransferase (HMT), enzymes involved in histamine metabolism . This suggests that the risk of allergic reactions may be lower with this compound compared to other contrast agents.

Eigenschaften

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[[3-hydroxy-2-(hydroxymethyl)propanoyl]amino]-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28I3N3O9/c1-25(3-10(31)7-29)19(34)12-14(21)13(20(35)26(2)4-11(32)8-30)16(23)17(15(12)22)24-18(33)9(5-27)6-28/h9-11,27-32H,3-8H2,1-2H3,(H,24,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPBXIKWXNRACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)C(CO)CO)I)C(=O)N(C)CC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869865
Record name Iobitridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

835.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136949-58-1
Record name Iobitridol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136949-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iobitridol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136949581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iobitridol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iobitridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOBITRIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182ECH14UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iobitridol
Reactant of Route 2
Iobitridol
Reactant of Route 3
Reactant of Route 3
Iobitridol
Reactant of Route 4
Reactant of Route 4
Iobitridol
Reactant of Route 5
Reactant of Route 5
Iobitridol
Reactant of Route 6
Iobitridol
Customer
Q & A

Q1: How does Iobitridol work as a contrast agent in diagnostic imaging?

A1: this compound, like other iodinated contrast agents, functions by temporarily increasing the density of the targeted tissue or fluid. [] This increased density allows for enhanced visualization of internal structures during imaging procedures like X-rays, computed tomography (CT) scans, and angiography. [] Essentially, this compound improves the contrast between different tissues, making it easier for healthcare professionals to interpret the images.

Q2: What is the molecular formula and weight of this compound?

A2: this compound's molecular formula is C35H46I3N3O16, and its molecular weight is 1113.5 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, researchers have used various spectroscopic techniques to characterize this compound. Studies utilizing techniques like HPLC, 1H- and 13C-NMR spectroscopy have provided insights into its structural characteristics and behavior. [] For instance, these studies have shown that this compound's structure features two tertiary carbamoyl substituents with high rotation barriers, contributing to the stability of its hydrophilic sphere. []

Q4: How stable is this compound under various storage conditions?

A4: this compound demonstrates remarkable chemical stability. [] Further research is necessary to determine specific stability data under a wider range of conditions.

Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A5: Research indicates that this compound primarily follows the extracellular fluid pathway. [, , ] Following intravenous administration, it is rapidly distributed throughout the vascular system and interstitial spaces without crossing the blood-brain barrier. [, ] this compound is mainly excreted unchanged by the kidneys. [, , ] In cases of renal impairment, biliary excretion plays a more significant role. []

Q6: Are there differences in this compound's PK/PD profile between males and females?

A6: A whole-body quantitative autoradiographic study in rats observed no significant sex-related differences in the biodistribution and elimination of this compound. []

Q7: Has this compound been investigated in animal models?

A7: Yes, numerous preclinical studies have utilized animal models, primarily rabbits and rats, to investigate this compound's pharmacokinetics, biodistribution, and potential toxicity. [, , , , , , , , , ] These studies provide valuable insights into its behavior and potential effects in living organisms.

Q8: What is the safety profile of this compound?

A9: Extensive preclinical and clinical studies have investigated the safety profile of this compound. [, , , ] While generally considered safe and well-tolerated, like all medications, this compound can cause side effects. The most common side effects are mild and include a warm feeling, metallic taste in the mouth, and headaches. [, ]

Q9: Are there specific risk factors that might increase the likelihood of experiencing adverse reactions to this compound?

A10: Clinical studies indicate that pre-existing conditions like cardiovascular diseases, allergies, asthma, and renal insufficiency can increase the risk of experiencing adverse reactions to this compound. [, ] Additionally, being female and younger than 60 years old was associated with a higher prevalence of adverse events. []

Q10: Are there ongoing research efforts to improve the targeted delivery of this compound?

A10: While the provided research primarily focuses on this compound's established applications, researchers are continuously exploring novel contrast agents and drug delivery systems for improved targeting and diagnostic accuracy.

Q11: How does this compound compare to other contrast agents, such as Iopamidol, Iohexol, or Iodixanol?

A12: Several studies in the provided research directly compare this compound with other contrast agents like Iopamidol, Iohexol, and Iodixanol. [, , , , , ] These comparisons focus on various aspects, including image quality, diagnostic efficacy, clinical safety, impact on renal function, and pharmacokinetic profiles. While each agent has its own characteristics, this compound generally demonstrates comparable or favorable outcomes in many instances.

Q12: What are some of the key tools and resources utilized in this compound research?

A13: Research on this compound utilizes a range of sophisticated tools and resources. Techniques like HPLC and NMR spectroscopy are crucial for structural characterization. [, ] Animal models, particularly rabbits and rats, are extensively employed to investigate its biodistribution, pharmacokinetics, and potential toxicity. [, , , , , , , , , ] Furthermore, advanced imaging modalities like CT and quantitative autoradiography are instrumental in studying its behavior and effects in vivo. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.